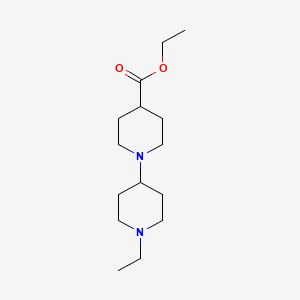![molecular formula C12H11N3O3 B5749624 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B5749624.png)
2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide, also known as OPDA, is a chemical compound that has been the subject of extensive research in recent years due to its potential applications in the field of medicine and biochemistry. OPDA is a member of the pyridazine family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide is not yet fully understood. However, it is believed that 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide exerts its biological effects by interacting with specific cellular targets, such as enzymes and receptors. For example, 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. For example, 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide in lab experiments is its wide range of biological activities. This makes it a versatile tool for studying various biological processes and pathways. However, one limitation of using 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide is that its mechanism of action is not yet fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide. For example, further studies could be conducted to elucidate the exact mechanism of action of 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide, which could lead to the development of more effective drugs and therapies. Additionally, studies could be conducted to investigate the potential use of 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide in the treatment of various diseases, such as cancer and inflammatory disorders. Finally, studies could be conducted to explore the potential use of 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide as a tool for studying various biological processes and pathways.
Métodos De Síntesis
The synthesis of 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide can be achieved through a variety of methods, including the reaction of 2-bromoacetophenone with hydrazine hydrate, followed by the reaction of the resulting intermediate with ethyl chloroacetate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has been the subject of extensive research in recent years due to its potential applications in the field of medicine and biochemistry. In particular, 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. These properties make 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c13-10(16)8-18-11-6-7-12(17)15(14-11)9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNGVLXPIIOEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5749545.png)
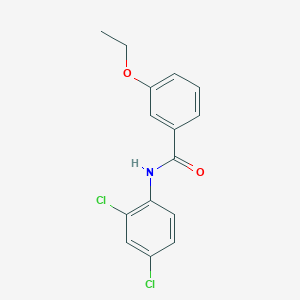
![2-[(4-chlorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5749575.png)
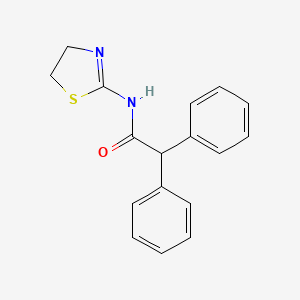
![N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749589.png)
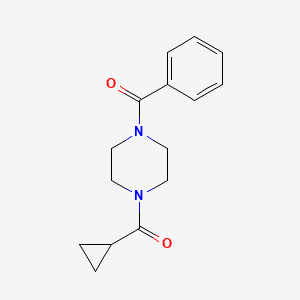
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5749601.png)
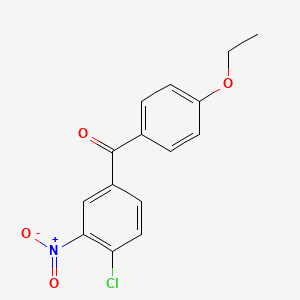

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)
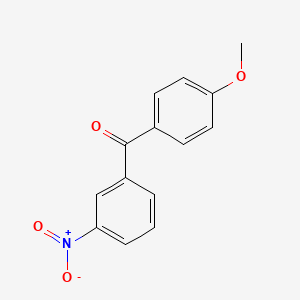
![N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5749628.png)

